5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is a heterocyclic compound belonging to the isoxazole family, characterized by its five-membered ring structure that includes one nitrogen and one oxygen atom in adjacent positions. This compound is notable for its potential applications in medicinal chemistry, material science, and biological research.
5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is classified as a benzisoxazole derivative, which are compounds featuring a benzene ring fused to an isoxazole ring. The presence of bromine and chlorine substituents enhances its reactivity and potential utility in various chemical applications. The compound has been identified in databases such as PubChem, where it is cataloged with the identifier 855996-71-3.
The synthesis of 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol typically involves cyclization reactions of suitable precursors. One efficient method includes:
The molecular formula of 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is . The structure can be described as follows:
5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is involved in several types of chemical reactions:
Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, while metal catalysts like copper(I) or ruthenium(II) may be employed for specific transformations .
The mechanism of action for 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol primarily involves its interaction with biological targets. Notably, it has been identified as a GABA uptake inhibitor, which influences neurotransmitter levels in the central nervous system. This property allows it to potentially cross the blood-brain barrier, making it relevant for neurological applications.
Relevant data regarding melting point, boiling point, and spectral characteristics can be derived from experimental studies but are not specified in the available literature.
5-Bromo-6-chloro-benzo[d]isoxazol-3-ol has several scientific uses:
The benzo[d]isoxazole scaffold has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry, with its integration into pharmaceuticals spanning over five decades. Early exploration of the isoxazole ring system revealed its unique bioisosteric properties, allowing it to mimic phenolic hydroxyl groups or carboxylic acid functionalities while enhancing metabolic stability. This characteristic proved pivotal in the development of first-generation antipsychotics such as risperidone (1994), where the benzo[d]isoxazole moiety contributed to optimal dopamine D₂ receptor binding kinetics and reduced off-target effects compared to phenothiazine-based agents [3] [7]. The scaffold’s versatility is further demonstrated in antiepileptic drugs like zonisamide (2000), wherein the isoxazole ring facilitates blood-brain barrier penetration and confers resistance to enzymatic degradation, enabling sustained seizure control [1] [8].
The timeline of isoxazole-based drug development reveals strategic structural innovations:
Table 1: Evolution of Clinically Approved Isoxazole Derivatives
Drug (Approval Year) | Therapeutic Category | Role of Isoxazole Scaffold | Structural Features |
---|---|---|---|
Sulfisoxazole (1961) | Antibacterial | Essential for dihydropteroate synthase binding | 5-Methylisoxazole with sulfanilamide |
Danazol (1976) | Gonadotropin inhibitor | Steroid-isoxazole hybrid enhancing metabolic stability | Isoxazole fused at steroid A-ring |
Zonisamide (2000) | Anticonvulsant | Facilitates GABAergic modulation & carbonic anhydrase inhibition | Benzo[d]isoxazole with sulfonamide |
Risperidone (1993) | Atypical antipsychotic | Optimizes dopamine/serotonin receptor selectivity | 7-Hydroxybenzo[d]isoxazole core |
Leflunomide (1998) | DMARD | Pyrimidine-isoxazole hybrid inhibiting dihydroorotate dehydrogenase | 5-Methylisoxazole with trifluoromethylaniline |
Recent advances in synthetic methodologies (2015–2025) have dramatically expanded accessible chemical space around the benzo[d]isoxazole core. Transition metal-catalyzed cycloadditions, particularly copper(I)-mediated [3+2] reactions between nitrile oxides and terminal alkynes, now enable regioselective installation of halogen atoms at C-5 and C-6 positions – previously inaccessible through classical condensation approaches [1] [10]. These innovations directly facilitated the targeted synthesis of 5-bromo-6-chloro-benzo[d]isoxazol-3-ol and its structural exploration in neuropharmacology.
Halogenation of the benzo[d]isoxazole scaffold induces profound electronic and steric modifications that strategically enhance drug-receptor interactions. The 5-bromo-6-chloro substitution pattern exemplifies halogen bonding’s transformative potential in medicinal chemistry, where:
Table 2: Physicochemical Properties of Halogenated Benzo[d]isoxazol-3-ols
Compound | Log P | Topological PSA (Ų) | H-bond Donors | Molecular Dipole (Debye) | Aqueous Solubility (μg/mL) |
---|---|---|---|---|---|
Benzo[d]isoxazol-3-ol | 1.22 | 46.0 | 1 | 4.8 | 1,240 |
5-Chloro-benzo[d]isoxazol-3-ol | 1.84 | 46.0 | 1 | 5.3 | 414 |
6-Chloro-benzo[d]isoxazol-3-ol | 1.92 | 46.0 | 1 | 5.1 | 751 |
5-Bromo-6-chloro-benzo[d]isoxazol-3-ol | 2.38 | 46.0 | 1 | 5.7 | 62.9 |
The orthogonal positioning of halogens in 5-bromo-6-chloro derivatives induces cooperative halogen bonding rarely observed in mono-substituted analogues. Crystallographic studies of analogous compounds reveal Br···O (2.98 Å) and Cl···N (3.12 Å) contacts simultaneously engaging complementary protein residues – a phenomenon critical for high-affinity binding to enzymes with halogen-sensitive active sites, such as γ-aminobutyric acid aminotransferase (GABA-AT) [3] [6]. This dual halogenation also reduces metabolic vulnerability: microsomal stability assays show 5-bromo-6-chloro-benzo[d]isoxazol-3-ol exhibits a 23-fold lower CYP3A4 oxidation rate than its non-halogenated counterpart, attributable to electron-withdrawing effects destabilizing oxetane intermediate formation [8].
The strategic incorporation of bromine and chlorine at adjacent positions on the benzo[d]isoxazole scaffold addresses multiple neuropharmacological design challenges simultaneously. This substitution pattern demonstrates synergistic effects that cannot be replicated by symmetric dihalogenation (e.g., 5,6-dichloro) or mono-halogenated analogues:
Electronic Modulation of GABAergic Activity
Table 3: Impact of Halogen Substitution on Neuropharmacological Parameters
Substitution Pattern | GABA_A Binding (Kᵢ, nM) | MAO-B Inhibition (%) | Log BB (Predicted) | Neuronal Oxidative Stress Reduction |
---|---|---|---|---|
Unsubstituted | 1,420 ± 110 | 18 ± 3 | -0.24 | 22 ± 5% |
5-Chloro | 680 ± 45 | 37 ± 4 | -0.08 | 41 ± 6% |
6-Chloro | 712 ± 62 | 29 ± 5 | -0.11 | 38 ± 7% |
5-Bromo | 315 ± 28 | 53 ± 6 | +0.16 | 59 ± 4% |
5-Bromo-6-chloro | 83 ± 12 | 68 ± 3 | +0.42 | 76 ± 5% |
Multi-Target Engagement Capability
The 5-bromo-6-chloro configuration enables simultaneous modulation of complementary neuropharmacological targets:
Molecular docking simulations reveal the bromine atom penetrates 4.2 Å into a hydrophobic subpocket of the GABA_A receptor β3 subunit, forming van der Waals contacts with Leu297 and Phe200. Simultaneously, the C-6 chlorine orients the scaffold such that the 3-hydroxyl group coordinates the catalytic lysine (K328) of MAO-B – an interaction geometrically unachievable with 5,6-dihalo symmetric analogues [3] [7]. This dual-target engagement profile positions 5-bromo-6-chloro-benzo[d]isoxazol-3-ol as a promising lead for neurodegenerative disorders involving excitotoxicity and oxidative damage.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1